molecular formula C7H13NO2 B13564419 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

Katalognummer: B13564419
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: MVVCFEAAQURCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group (methyl). The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions.

Industrial Production Methods

the compound is available for research purposes, indicating that it can be synthesized on a larger scale for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer coatings.

    Medicine: Research into drug synthesis and development, leveraging its ability to form hydrogen bonds and interact with biological molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves its ability to form hydrogen bonds and interact with other molecules through its polar functional groups. The spirocyclic structure allows for unique interactions with molecular targets, potentially influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.

    2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different heteroatom arrangement.

Uniqueness

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI-Schlüssel

MVVCFEAAQURCOC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCOC2(N1)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.